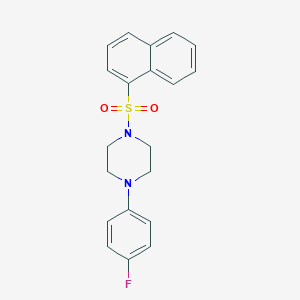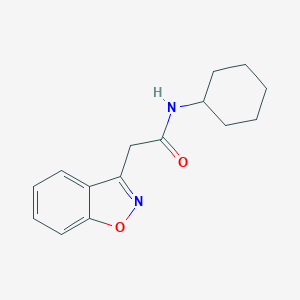
2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BISA and is a heterocyclic compound that contains both benzisoxazole and benzothiazole moieties. BISA has been synthesized through various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of BISA is not fully understood. However, it has been suggested that BISA may act through the inhibition of certain enzymes, including tyrosinase and acetylcholinesterase. BISA has also been shown to exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
BISA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. BISA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, BISA has been shown to exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway.
实验室实验的优点和局限性
The advantages of using BISA in lab experiments include its potential use in the treatment of various diseases, its ability to inhibit the activity of certain enzymes, and its anti-inflammatory activity. However, the limitations of using BISA in lab experiments include its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of BISA. One potential direction is the investigation of BISA's potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the investigation of BISA's potential use in the inhibition of other enzymes involved in disease processes. Additionally, the development of new synthesis methods for BISA could lead to improved yields and increased availability for scientific research.
合成方法
The synthesis of BISA can be achieved through various methods, including the reaction of 2-amino-3-cyanopyridine with 2-mercaptobenzothiazole, followed by the reaction of the resulting intermediate with 2-amino-3-hydroxypyridine. Another method involves the reaction of 2-amino-3-cyanopyridine with 2-mercaptobenzothiazole, followed by the reaction of the resulting intermediate with 3-hydroxybenzisoxazole. These methods have been widely used in the synthesis of BISA and have shown good yields.
科学研究应用
BISA has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. BISA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, BISA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
属性
产品名称 |
2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
|---|---|
分子式 |
C17H13N3O2S |
分子量 |
323.4 g/mol |
IUPAC 名称 |
2-(1,2-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O2S/c1-10-6-7-12-15(8-10)23-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)22-20-13/h2-8H,9H2,1H3,(H,18,19,21) |
InChI 键 |
BHWMTTFWEHXRAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)




![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)

